Butyrophenone, 2'-hydroxy-3-phenyl-
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Overview
Description
Butyrophenone, 2’-hydroxy-3-phenyl-, is an organic compound with a structure characterized by a ketone flanked by a phenyl ring and a butyl chain. This compound is part of the butyrophenone family, which is known for its applications in the pharmaceutical industry, particularly in the treatment of psychiatric disorders such as schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone, 2’-hydroxy-3-phenyl-, typically involves the Friedel-Crafts acylation of benzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5+CH3CH2CH2COClAlCl3C6H5COCH2CH2CH3+HCl
This method yields butyrophenone, which can then be hydroxylated to produce 2’-hydroxy-3-phenylbutyrophenone .
Industrial Production Methods
Industrial production of butyrophenone derivatives often involves large-scale Friedel-Crafts acylation reactions, followed by purification processes such as distillation and recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 2’-hydroxy-3-phenyl-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are commonly used.
Major Products Formed
Oxidation: Formation of 2’-oxo-3-phenylbutyrophenone.
Reduction: Formation of 2’-hydroxy-3-phenylbutanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Butyrophenone, 2’-hydroxy-3-phenyl-, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders and as an antiemetic.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of butyrophenone, 2’-hydroxy-3-phenyl-, involves its interaction with various molecular targets, including dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic and antiemetic effects. The exact pathways and molecular targets involved in its action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A widely used antipsychotic drug with a similar butyrophenone structure.
Benperidol: Known for its high potency as an antipsychotic.
Droperidol: Used as an antiemetic for postoperative nausea and vomiting
Uniqueness
Butyrophenone, 2’-hydroxy-3-phenyl-, is unique due to its specific hydroxylation pattern, which can influence its pharmacological properties and interactions with biological targets. This structural feature distinguishes it from other butyrophenone derivatives and contributes to its specific applications in research and medicine .
Properties
CAS No. |
15074-16-5 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-4-phenylbutan-1-one |
InChI |
InChI=1S/C16H16O2/c17-15-11-5-4-10-14(15)16(18)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,17H,6,9,12H2 |
InChI Key |
QFTUOGVWTBOKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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